molecular formula C2H4FI B1294473 1-Fluoro-2-iodoethane CAS No. 762-51-6

1-Fluoro-2-iodoethane

Cat. No. B1294473
CAS RN: 762-51-6
M. Wt: 173.96 g/mol
InChI Key: LVYJIIRJQDEGBR-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodoethane, also known as 2-Fluoroethyl iodide or 2-Iodoethyl fluoride, is an organic compound with the chemical formula C₂H₄FI . It is a halogenated alkane containing both fluorine and iodine atoms. The compound exists as a liquid at room temperature and is typically stored in HDPE bottles .

Scientific Research Applications

Organic Synthesis

1-Fluoro-2-iodoethane is a valuable reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds. Its reactivity allows for the introduction of fluoroalkyl groups into organic molecules, which can significantly alter the physical and chemical properties of these compounds .

Pharmaceutical Research

In pharmaceutical research, 1-Fluoro-2-iodoethane is used to synthesize fluorinated analogs of pharmaceuticals. These fluorinated compounds often exhibit enhanced biological activity, metabolic stability, and membrane permeability .

Material Science

The compound plays a role in the development of new materials, such as polymers and fluorinated coatings, which benefit from the unique properties imparted by the fluorine atom .

Analytical Chemistry

1-Fluoro-2-iodoethane is utilized in analytical chemistry as a standard or reagent in various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to identify and quantify chemical substances .

Environmental Science

This chemical is studied for its environmental impact and behavior, including its potential degradation products and interaction with other environmental chemicals .

Agricultural Chemistry

In the field of agricultural chemistry, research is conducted on the use of 1-Fluoro-2-iodoethane for the synthesis of agrochemicals that may contain fluorinated organic groups to improve their efficacy and stability .

Biochemistry Research

Biochemists explore the use of 1-Fluoro-2-iodoethane in the study of biochemical processes, such as enzyme-catalyzed reactions where the introduction of a fluorine atom can probe the mechanism of action at a molecular level .

Industrial Applications

Industrially, 1-Fluoro-2-iodoethane is involved in the large-scale synthesis of advanced intermediates for various industrial products, including specialty chemicals and performance materials .

properties

IUPAC Name

1-fluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJIIRJQDEGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227056
Record name Ethane, 1-fluoro-2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodoethane

CAS RN

762-51-6
Record name Ethane, 1-fluoro-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-51-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-fluoro-2-iodo-
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Record name Ethane, 1-fluoro-2-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the stable isomers of 1-fluoro-2-iodoethane and how do their relative stabilities differ between liquid and vapor phases?

A: 1-Fluoro-2-iodoethane exists as two rotational isomers: gauche and trans. Research indicates that the gauche isomer is more stable in the liquid state, while the trans form exhibits greater stability in the vapor phase []. This difference in stability likely arises from the varying dipole moments and intermolecular interactions present in each phase.

Q2: What spectroscopic techniques were employed to study 1-fluoro-2-iodoethane and what information can be derived from these analyses?

A: The researchers utilized infrared (IR) spectroscopy in solid, liquid, and vapor states, alongside Raman spectroscopy of the liquid phase, to study 1-fluoro-2-iodoethane []. These techniques provide insights into the vibrational frequencies of the molecule, enabling the identification of functional groups and determination of molecular structure. Additionally, analysis of the spectra allows for a complete vibrational frequency assignment, furthering our understanding of the molecule's vibrational modes and overall behavior.

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